molecular formula C27H20O6 B146359 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione CAS No. 134724-55-3

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

Cat. No. B146359
M. Wt: 440.4 g/mol
InChI Key: PLILWZJQAUTHSW-UHFFFAOYSA-N
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Description

“3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione” is a chemical compound with the molecular formula C27H20O6 . It is also known as "SUMIKARON BRILLIANT RED S-BWF" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a crystal structure exhibiting the strongest peak at an angle of diffraction, 2θ, of 4.7° .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its crystal structure, which exhibits the strongest peak at an angle of diffraction, 2θ, of 4.7° .

Scientific Research Applications

Synthesis and Spectroscopic Studies

A study by Yeap, Mohammad, and Osman (2010) discusses the synthesis of compounds related to 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione, focusing on their spectroscopic and mesomorphic properties. These compounds, derived from reactions with maleic, succinic, and phthalic anhydride, showed high phase transition temperatures and mesomorphic behavior, as investigated using differential scanning calorimetry and polarizing optical microscopy (Yeap, Mohammad, & Osman, 2010).

Molecular Engineering for Improved Properties

In the field of optoelectronics, a 2019 study by Hundal et al. discusses molecular engineering of compounds structurally related to 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione. This research focuses on improving optoelectronic and photovoltaic properties, achieving enhanced energy levels and a bathochromic shift in absorption spectrum, which resulted in improved short-circuit current density and a high conversion efficiency (Hundal et al., 2019).

Supramolecular Chemistry Applications

A study by Nguyen, Wernsdorfer, Abboud, and Christou (2011) explored the use of a compound structurally similar to 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione in the creation of a supramolecular aggregate of four single-molecule magnets. This research highlights the potential of such compounds in the development of advanced magnetic materials with unique properties like exchange-biased quantum tunneling of magnetization (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

Spiro Heterocyclization in Organic Chemistry

Salnikova, Dmitriev, and Maslivets (2019) conducted a study involving three-component spiro heterocyclization using compounds related to 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione. This research contributes to the synthesis of complex organic compounds with potential applications in various fields of chemistry (Salnikova, Dmitriev, & Maslivets, 2019).

properties

IUPAC Name

3-[4-(oxolan-2-ylmethoxy)phenyl]-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O6/c28-26-24(16-5-2-1-3-6-16)20-13-23-21(14-22(20)32-26)25(27(29)33-23)17-8-10-18(11-9-17)31-15-19-7-4-12-30-19/h1-3,5-6,8-11,13-14,19H,4,7,12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILWZJQAUTHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C3=C4C=C5C(=C(C(=O)O5)C6=CC=CC=C6)C=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568811
Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

CAS RN

134724-55-3
Record name 3-Phenyl-7-[4-[(tetrahydro-2-furanyl)methoxy]phenyl]benzo[1,2-b:4,5-b′]difuran-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134724-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-7-(4-(tetrahydrofurfuryloxy)phenyl)-1,5-dioxa-S-indacen-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134724553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacen-2,6-dione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sekihachi, J Yamamoto, Y Ueda - US Patent 6,218,552, 2001 - Google Patents
Abstract A compound, 3-phenyl-7-[4-(tetrahydrofurfuryloxy) phenyl]-1, 5-dioxa-s-indacene-2, 6-dione, which has a structure of crystals exhibiting the strongest peak at an angle of diffraction, 2θ, of 4.7, among peaks appearing within the range of not smaller than 3 of 2θ, in an X-ray diffraction using a Cu-Kα-ray. The compound gives dyed or printed products having deep and brilliant tint of colors with excellent fastnesses, when applied to hydrophobic fiber materials, particularly, polyester fiber materials.
Number of citations: 2 patents.google.com

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